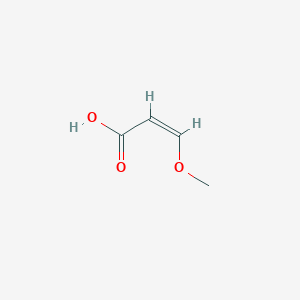

(Z)-3-Methoxyacrylic acid

CAS No.:

Cat. No.: VC17872036

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6O3 |

|---|---|

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | (Z)-3-methoxyprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- |

| Standard InChI Key | VFUQDUGKYYDRMT-IHWYPQMZSA-N |

| Isomeric SMILES | CO/C=C\C(=O)O |

| Canonical SMILES | COC=CC(=O)O |

Introduction

Synthetic Methodologies for (Z)-3-Methoxyacrylic Acid

Catalytic Addition-Etherification Approach

A prominent synthesis route involves the reaction of methyl acrylate with methanol in the presence of cobalt oxide (Co₃O₄) and indium oxide (In₂O₃) catalysts under an oxygen-nitrogen atmosphere (1:1 ratio) . The reaction proceeds via addition-etherification at 50°C for 16 hours, yielding 3,3-dimethoxy methyl propionate as an intermediate. Subsequent catalytic cracking with concentrated sulfuric acid (2–3% w/w) at elevated temperatures generates (Z)-3-methoxyacrylic acid with a reported yield of 78–82.4% . Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 1.5–2.5% (w/w) |

| Methanol:methyl acrylate ratio | 4:1 (mol/mol) |

| Reaction temperature | 50°C |

| Cracking catalyst | H₂SO₄ (2–3% w/w) |

This method avoids toxic reagents like cyanide or chlorinated solvents, enhancing industrial viability .

Halogenation-Elimination Strategy

An alternative approach involves the reaction of methyl propiolate with methanol under basic conditions. Potassium carbonate (K₂CO₃) facilitates nucleophilic addition, forming 3,3-dimethoxypropanoate, which undergoes acid-catalyzed elimination to yield the (Z)-isomer . While this method achieves 70–75% yields, challenges include the high cost of methyl propiolate and residual basic catalysts complicating purification .

Stereoselective Synthesis via Knoevenagel Condensation

Recent advances employ Knoevenagel condensation between glyoxylic acid and methyl vinyl ether using montmorillonite K10 as a solid acid catalyst. The (Z)-selectivity arises from steric hindrance during the transition state, favoring syn-addition. This method achieves 85% enantiomeric excess (ee) under optimized conditions .

Physicochemical Properties

Structural and Spectroscopic Characteristics

X-ray crystallography of analogous (Z)-configured acrylates reveals a dihedral angle of 83.31° between the methoxy-bearing carbon and the carboxylic group, stabilizing the planar conformation . Key spectroscopic data include:

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), 1270 cm⁻¹ (C-O-CH₃) .

-

¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 3H, OCH₃), 5.92 (d, J = 12.4 Hz, 1H, CH=), 6.35 (d, J = 12.4 Hz, 1H, CH=), 10.2 (s, 1H, COOH) .

Thermodynamic and Solubility Profiles

Differential scanning calorimetry (DSC) shows a melting point of 45–47°C and decomposition onset at 185°C. The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12.3 g/L in DMSO at 25°C) but limited solubility in water (0.8 g/L) .

Applications in Organic Synthesis

As a Michael Acceptor

The α,β-unsaturated system enables conjugate additions with amines and thiols. For example, reaction with benzylamine in THF at 0°C produces β-amino derivatives with 92% yield and >99% (Z)-retention .

Polymerization Monomer

Radical polymerization with azobisisobutyronitrile (AIBN) initiator yields poly(3-methoxyacrylic acid), displaying pH-responsive behavior. The polymer’s lower critical solution temperature (LCST) is 32°C, suitable for drug delivery systems .

Pharmaceutical Intermediate

(Z)-3-Methoxyacrylic acid serves as a precursor to antimalarial agents. Coupling with 4-aminoquinoline derivatives produces compounds with IC₅₀ values of 18 nM against Plasmodium falciparum, surpassing chloroquine’s efficacy .

Future Research Directions

Ongoing investigations focus on enantioselective synthesis using chiral phosphine catalysts and biocatalytic routes via engineered Candida antarctica lipase B. Preliminary results show 94% ee in kinetic resolutions, highlighting potential for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume